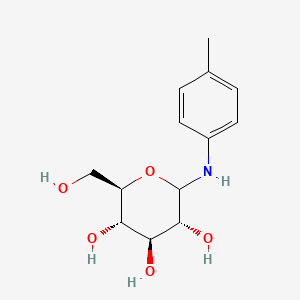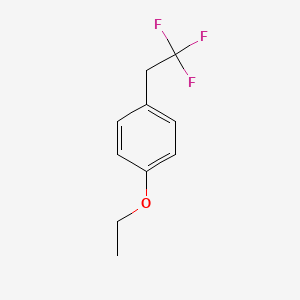
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of an ethoxy group and a trifluoroethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of ethoxybenzene with 2,2,2-trifluoroethyl bromide in the presence of a strong base, such as potassium carbonate, under reflux conditions . Industrial production methods may involve continuous synthesis techniques using microreactor systems to enhance reaction efficiency and control .
Analyse Chemischer Reaktionen
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: This compound has a bromine atom instead of the trifluoroethyl group, leading to different reactivity and applications.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene:
(2,2,2-Trifluoroethyl)benzene: This simpler compound lacks the ethoxy group, making it less versatile in synthetic applications.
Eigenschaften
CAS-Nummer |
476300-58-0 |
|---|---|
Molekularformel |
C10H11F3O |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1-ethoxy-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-2-14-9-5-3-8(4-6-9)7-10(11,12)13/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
JAVKOWVSIYDPHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



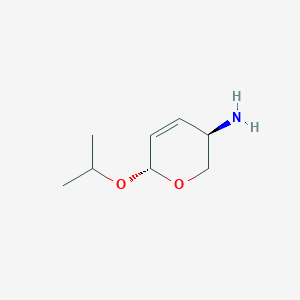
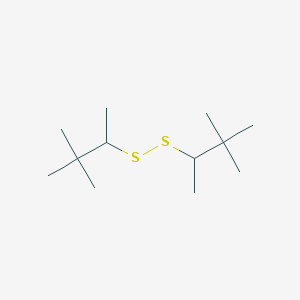
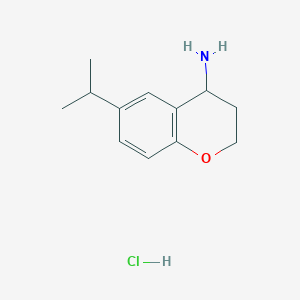
![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)

![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B13823136.png)
![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
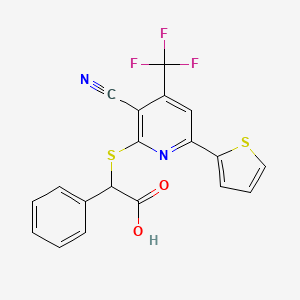
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)

